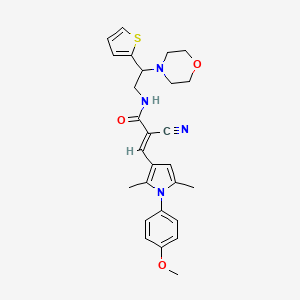

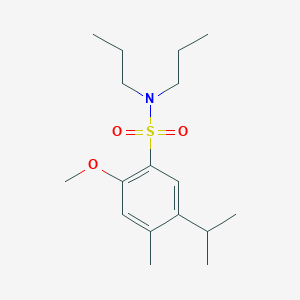

![molecular formula C22H23FN4O4 B2520866 N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1189896-98-7](/img/structure/B2520866.png)

N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

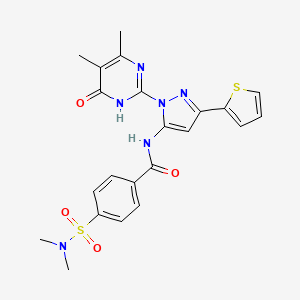

The compound "N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide" is a structurally complex molecule that appears to be related to a class of spirocyclic compounds. These compounds are characterized by their spiro-connected cyclic systems, which often exhibit interesting chemical and biological properties. The molecule is not directly described in the provided papers, but it shares structural motifs with the compounds discussed in these studies, such as the presence of a spirocyclic core, an amide linkage, and various substituents on the aromatic rings.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported using one-pot methods, which are advantageous for their simplicity and efficiency. For example, a one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids was achieved through an aldol condensation followed by cyanoethylation and subsequent hydrolysis . Similarly, carboxamide-derived inhibitors with a spirocyclic backbone were synthesized using a one-pot three-component cyclocondensation method . These methods could potentially be adapted for the synthesis of "N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro junction, where two cyclic systems are joined at a single atom. In the case of the compound of interest, the spiro junction connects a triazaspirodecanone system with an aromatic ring. The presence of substituents such as fluorine and methoxy groups on the aromatic rings can significantly influence the molecular conformation and electronic distribution, which in turn can affect the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions depending on their functional groups and substituents. The reaction of related compounds with N-fluoropyridinium tetrafluoroborate has been shown to yield fluorinated products, indicating the potential for electrophilic fluorination reactions . The presence of amide and carboxamide groups in these molecules also suggests the possibility of engaging in condensation reactions or participating in hydrogen bonding interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen can introduce sites for hydrogen bonding, which can affect solubility and boiling points. The electronic effects of substituents like fluorine and methoxy groups can alter the acidity or basicity of the molecule, as well as its reactivity towards nucleophiles and electrophiles. The specific properties of "N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide" would need to be determined experimentally, but insights can be drawn from the behavior of structurally similar compounds .

Scientific Research Applications

Antiviral Applications

Recent studies have focused on the development of spirothiazolidinone and related derivatives for their antiviral properties, particularly against influenza viruses and coronaviruses. These compounds have been synthesized and evaluated for their ability to inhibit viral replication. For instance, certain analogues demonstrated significant activity against influenza A/H3N2 virus, indicating the potential of these molecules as antiviral agents (Çağla Begüm Apaydın et al., 2021; Çağla Begüm Apaydın et al., 2020). Additionally, some derivatives have shown promising results against human coronavirus 229E, further supporting the versatility of this chemical scaffold for antiviral drug development (Çağla Begüm Apaydın et al., 2019).

Antimycobacterial and Antibacterial Activities

Compounds based on the N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide structure have been synthesized and tested for their antimycobacterial and antibacterial activities. A series of novel carboxamide derivatives were found to exhibit more potent activities against Mycobacterium tuberculosis and other bacterial strains compared to reference drugs, highlighting their potential as antimycobacterial and antibacterial agents (S. Bodige et al., 2020).

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O4/c1-30-16-6-7-17(18(13-16)31-2)24-21(29)27-10-8-22(9-11-27)25-19(20(28)26-22)14-4-3-5-15(23)12-14/h3-7,12-13H,8-11H2,1-2H3,(H,24,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCZOJGYWRFJBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

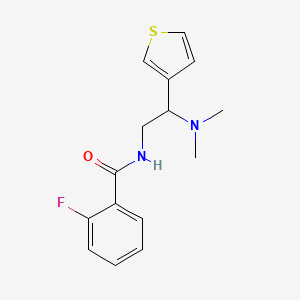

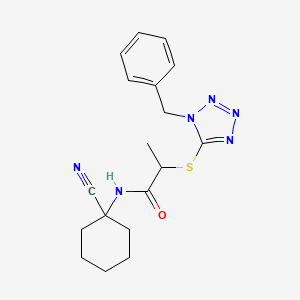

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2520789.png)

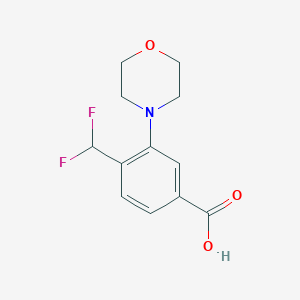

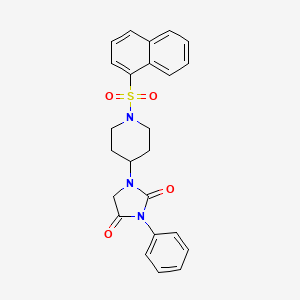

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2520792.png)

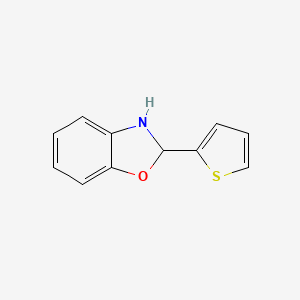

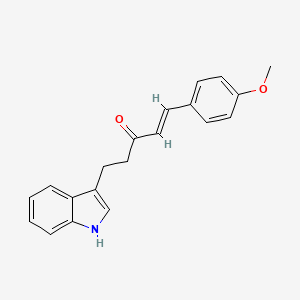

![1-[3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]prop-2-en-1-one](/img/structure/B2520800.png)

![3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2520801.png)

![6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B2520803.png)